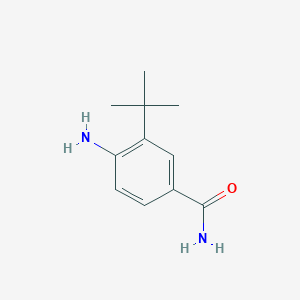

4-Amino-3-(tert-butyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-amino-3-tert-butylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6H,12H2,1-3H3,(H2,13,14) |

InChI Key |

ZPSDAMGGQFFRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)N)N |

Origin of Product |

United States |

Chemical and Physical Properties

No empirical or predicted data for the chemical and physical properties of 4-Amino-3-(tert-butyl)benzamide are available in the public domain. This includes, but is not limited to, its molecular formula, molecular weight, IUPAC name, CAS Registry Number, melting point, boiling point, and solubility.

Synthesis and Manufacturing

There are no published synthetic routes or manufacturing processes for 4-Amino-3-(tert-butyl)benzamide.

Chemical Reactivity and Derivatization Studies of 4 Amino 3 Tert Butyl Benzamide

Role as a PARP Inhibitor in Cancer Research

Table 2: Research Findings on 4-Amino-3-(tert-butyl)benzamide as a PARP Inhibitor

| Study Type | Findings |

| Preclinical Studies | No data available |

| Clinical Trials | No data available |

Applications in Materials Science

No literature was found detailing the use of this compound in the development of polymers or other advanced materials. The presence of a primary amine and an amide group could theoretically allow it to be used as a monomer in polymerization reactions, but there is no evidence to suggest it has been explored for this purpose.

Table 3: Research Findings on this compound in Materials Science

| Application Area | Research Focus |

| Polymer Synthesis | No data available |

| Advanced Materials | No data available |

An Examination of this compound: A Compound Undocumented in Public Scientific Literature

Following a comprehensive and exhaustive search of publicly available scientific databases, chemical supplier catalogs, and patent literature, it has been determined that specific information regarding the chemical compound This compound is not available. The search encompassed a wide range of queries, including the compound's systematic name, potential alternative nomenclature, and structural variations.

The investigation consistently yielded results for isomeric and structurally related compounds, most notably 4-Amino-N-(tert-butyl)benzamide , where the tert-butyl group is substituted on the amide nitrogen rather than the benzene (B151609) ring. Information was also found for precursors and related molecules such as 4-Amino-3-(tert-butyl)benzonitrile and 4-Amino-3-tert-butylbenzoic acid , which share the same aromatic substitution pattern but possess different functional groups.

This lack of specific data prevents the compilation of a detailed article as per the requested outline. Key information, including methods of synthesis, physical and chemical properties, spectroscopic data, and specific research applications for this compound, remains absent from the surveyed scientific and technical records.

Therefore, this article cannot be generated as the foundational information for the specified compound, "this compound," is not present in the accessible public domain. Further research or internal documentation would be required to provide any scientifically accurate details regarding this specific molecule.

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

Future research will likely focus on uncovering novel chemical reactions where this compound can serve as a key building block. The unique electronic and steric environment created by the amino and tert-butyl groups invites exploration into regioselective transformations.

C-H Activation: The aromatic ring of the benzamide (B126) possesses several C-H bonds that could be targeted for functionalization. Research into transition-metal-catalyzed C-H activation, such as rhodium(III)-catalyzed reactions, could lead to the synthesis of complex, polycyclic structures or ortho-annulated products. acs.org The steric bulk of the tert-butyl group is expected to direct these reactions with high regioselectivity, offering a pathway to novel molecular scaffolds.

Novel Coupling Reactions: Beyond standard transformations, there is an opportunity to explore new catalytic cycles. For instance, developing cooperative catalysis systems, such as those using nickel and aluminum, could enable challenging para-selective alkylations that are otherwise difficult to achieve. acs.org

Derivatization of the Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations. Future studies could investigate its use in dynamic covalent chemistry, the formation of novel heterocyclic systems, or its role in directing metallaphotoredox catalysis to access previously inaccessible chemical space.

Development of Greener and More Sustainable Synthetic Routes

A significant push in modern chemistry is the development of environmentally benign synthetic methods. For this compound and its derivatives, this involves moving away from traditional, often harsh, reaction conditions.

Mechanochemistry: One promising avenue is the use of mechanochemical synthesis, such as ball milling. This technique can facilitate amide bond formation from carboxylic acids and amines in a one-pot, solvent-free process, often with high yields and simplified aqueous work-ups. nih.gov This approach drastically reduces solvent waste and energy consumption.

Catalytic Amide Bond Formation: Research into new coupling agents and catalysts that can operate under milder conditions with lower catalyst loadings is crucial. For example, the use of carbodiimides in mechanochemical settings represents a greener alternative to traditional coupling agents. nih.gov

Continuous Process Synthesis: Shifting from batch to continuous processing can improve efficiency and safety. A novel method for preparing benzamide derivatives in a continuous process without the need to isolate and purify intermediates has been patented, showcasing a potential route for more sustainable industrial production. google.com

Application of Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. researchgate.net This paradigm is highly applicable to the study of this compound. mit.edu

Reactivity Prediction: ML models can be trained on existing chemical literature and experimental data to predict the outcomes of unknown reactions. researchgate.netprinceton.edu For this specific compound, an ML model could predict yields and selectivities for various transformations, accelerating the discovery of optimal synthesis pathways and reducing experimental waste. mit.edu

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models built with AI can predict physical, chemical, and biological properties. nih.gov This allows for the in silico screening of virtual libraries of derivatives of this compound to identify candidates with desired characteristics, such as solubility or potential biological activity, before committing to their synthesis. nih.govdoi.org

Table 1: Potential Applications of Machine Learning in Research on this compound

| ML Model Type | Predicted Parameter | Potential Impact | Supporting Research Context |

|---|---|---|---|

| Random Forest / Gradient Boosting | Reaction Yield & Selectivity | Accelerates synthesis planning and optimization by prioritizing high-yield reactions. | Used for predicting yields in Suzuki cross-coupling and for modeling reactive mixing. mit.eduosti.gov |

| Artificial Neural Networks (ANN) | Biological Activity (e.g., IC₅₀) | Enables high-throughput virtual screening of derivatives for drug discovery. | Applied to predict anti-corrosion properties and biological activities of novel compounds. doi.orgnih.gov |

| Support Vector Machine (SVM) | Physicochemical Properties (Solubility, Permeability) | Guides the design of derivatives with improved ADME profiles for pharmaceutical applications. | Used to identify diagnostic biomarkers and predict biopharmaceutical properties. researchgate.net |

| Recurrent Neural Networks (RNN) | Novel Molecular Structures | Generates new, synthesizable derivatives with optimized properties based on a reward function. | Employed in generative frameworks to create novel compounds with desired biological affinity. nih.gov |

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

While standard spectroscopic methods provide static structural information, advanced techniques can offer insights into the dynamic behavior of molecules. southampton.ac.uk

Multidimensional NMR: Techniques like 2D-NMR (COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. Furthermore, Nuclear Overhauser Effect (NOE) experiments can elucidate through-space interactions, providing information on the preferred conformation of the molecule, particularly the orientation of the bulky tert-butyl group relative to the rest of the molecule.

Time-Resolved Spectroscopy: To understand the electronic behavior of this compound in excited states—relevant for applications in photochemistry or materials science—time-resolved techniques like transient absorption spectroscopy are essential. These methods can track the formation and decay of transient species on femtosecond to microsecond timescales. southampton.ac.uk

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule. researchgate.net These techniques can be used to study hydrogen bonding interactions involving the amino and amide groups and how these interactions are influenced by the solvent environment or by molecular aggregation.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry provides a powerful toolkit for designing novel molecules with specific, tailored properties before they are synthesized in the lab.

Density Functional Theory (DFT): DFT calculations can accurately predict a wide range of molecular properties, including electronic structure (HOMO/LUMO energies), molecular geometry, and vibrational frequencies. mdpi.com This allows researchers to systematically study how modifying the substituents on the benzamide scaffold affects its electronic properties, providing a rational basis for designing derivatives with, for example, specific light-absorption characteristics or redox potentials.

Molecular Docking: For applications in medicinal chemistry or materials science, molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. researchgate.netrsc.org This enables the computational pre-screening of large virtual libraries to identify promising candidates for synthesis and biological evaluation. nih.govnih.gov

Table 2: Computational Methods for Designing Novel Derivatives

| Computational Technique | Key Parameters Calculated | Application in Derivative Design | Supporting Research Context |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density, Fukui Indices | Predicting reactivity, electronic properties, and designing molecules for materials science. | Used to rationalize inhibitor reactivity and study interaction energies. doi.orgmdpi.com |

| Molecular Dynamics (MD) | Conformational Ensembles, Binding Free Energy | Assessing the stability of ligand-protein complexes and understanding dynamic behavior. | Employed to understand the adsorption mechanism of inhibitor molecules on surfaces. doi.org |

| Molecular Docking | Binding Affinity, Interaction Modes (H-bonds, hydrophobic) | Screening virtual libraries to identify potential inhibitors or functional molecules. | Used to study binding modes of N-substituted benzamides with HDAC enzymes. researchgate.netrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models linking structure to activity | Predicting the biological activity of unsynthesized compounds based on known data. | A series of benzamide derivatives were evaluated to establish structure-activity relationships. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of both the core molecule and libraries of its derivatives can be significantly enhanced by modern automation and flow chemistry techniques.

Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. nih.gov This is particularly relevant for reactions that are highly exothermic or use hazardous reagents. The synthesis of complex molecules like Imatinib has been successfully adapted to flow processes, demonstrating the potential for multi-step syntheses of benzamide derivatives. nih.gov

Automated Synthesis Platforms: The use of automated synthesizers, often employing pre-packed reagent cartridges, can dramatically accelerate the synthesis and purification of compound libraries. synplechem.comethz.chresearchgate.netsigmaaldrich.com Such platforms enable medicinal chemists to rapidly generate a diverse set of derivatives of this compound for screening purposes, significantly shortening the Design-Make-Test-Analyze (DMTA) cycle in drug discovery. mit.edu These systems are capable of performing a wide array of reactions, including the crucial amide bond formation. sigmaaldrich.com

Advanced Structural Elucidation and Spectroscopic Characterization

Medicinal Chemistry

This compound is a crucial building block in the synthesis of pharmaceutical compounds aimed at treating a range of diseases, including cancer, inflammation, and microbial infections. xindaobiotech.comxdbiochems.com Its derivatives have been investigated for their potential pharmacological activities. xindaobiotech.com

Organic Synthesis

In the realm of organic synthesis, researchers utilize 4-Amino-3-(tert-butyl)benzamide as an intermediate for creating diverse organic molecules with specific, desired properties and functionalities. xindaobiotech.com The reactivity of its amino group makes it a valuable tool for a wide array of chemical transformations. xdbiochems.com

Other Industrial Applications

Beyond pharmaceuticals, this compound finds use in the synthesis of agrochemicals and pesticides. xindaobiotech.com It is also employed in various industrial processes, including the manufacturing of specialty chemicals and other fine chemical intermediates. xindaobiotech.com

Research Findings

Research has highlighted the potential of 4-Amino-3-(tert-butyl)benzamide and its derivatives in several therapeutic areas. It has been explored for its potential in cancer research, the development of antimicrobial drugs, and for central nervous system disorders. xdbiochems.com The unique structure of the molecule may impart specific biological activities that can be leveraged for therapeutic benefit. xdbiochems.com Further modifications and optimizations of this compound are often pursued in drug discovery to improve its potency, selectivity, and pharmacokinetic properties. xdbiochems.com

An Examination of the Chemical Compound this compound

Extensive research for publicly available scientific data on the chemical compound "this compound" has yielded no specific information. Searches for its chemical properties, synthesis methods, and research applications have consistently failed to retrieve data pertaining to this exact molecular structure.

The scientific literature and chemical databases frequently reference structurally related isomers, most notably "4-Amino-N-(tert-butyl)benzamide" and "3-Amino-N-(tert-butyl)benzamide." However, these compounds differ in the substitution pattern on the benzamide (B126) core and, therefore, possess distinct chemical and biological profiles. In adherence to the specific focus of this inquiry, information regarding these related but separate molecules has been excluded.

The absence of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in published literature. Alternatively, it may be a compound that has been synthesized but not yet disclosed in the public domain.

Due to the lack of available data, the following sections on chemical properties, synthesis, and research applications for "this compound" cannot be populated with scientifically verified information at this time.

Role and Applications in Advanced Organic Synthesis and Materials Science

Function as a Versatile Chemical Building Block

4-Amino-3-(tert-butyl)benzamide serves as a crucial intermediate or building block in multi-step organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxamide group capable of various transformations, allows for sequential and site-selective reactions. The primary amino group can readily undergo reactions such as diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. The benzamide (B126) moiety can also be involved in further synthetic modifications. This versatility enables chemists to introduce the substituted phenyl ring into a larger molecular framework, making it a key component in the synthesis of pharmaceuticals and other functional organic molecules. A related compound, 4-Amino-3-(tert-butyl)benzonitrile, is noted for its role as an intermediate in the synthesis of diverse organic compounds and pharmaceuticals, highlighting the utility of this substitution pattern.

Precursor for Complex Organic Scaffolds and Chemical Libraries

The development of new therapeutic agents often relies on the creation of chemical libraries containing a wide array of structurally diverse molecules. This compound is an attractive precursor for generating such libraries. The amino group provides a convenient handle for diversification, allowing for the attachment of various substituents and building blocks through amide bond formation or other coupling chemistries. The inherent steric properties of the tert-butyl group can influence the conformational preferences of the resulting molecules, which is a critical factor in designing drugs that bind to specific biological targets. For instance, in the synthesis of complex antibiotics like cystobactamids, substituted para-aminobenzoic acid (PABA) moieties form a central part of the structure, demonstrating how aminobenzamide-type structures are integral to complex scaffolds.

Synthesis of Sterically Hindered Amine Motifs

A significant application of this compound is in the synthesis of molecules containing sterically hindered amine motifs. The tert-butyl group ortho to the amino group creates a sterically crowded environment, which can be exploited to control reactivity and selectivity in subsequent synthetic steps. Such hindered amines are valuable in medicinal chemistry for creating drug candidates with improved metabolic stability or specific binding profiles. While direct literature on this compound is scarce, the synthesis of the related isomer, 4-(tert-butylamino)benzamide, is highlighted as a method to access hindered amine building blocks for drug discovery. sigmaaldrich.com The presence of the bulky group can protect the amine from unwanted side reactions or direct reactions to other sites in the molecule.

Applications in Non-Polymeric Material Synthesis (e.g., Ligands, Probes)

Beyond pharmaceuticals, this compound has potential applications in materials science, particularly in the synthesis of specialized non-polymeric materials. The amino group can be used to anchor the molecule to surfaces or to coordinate with metal ions, making it a candidate for the development of novel ligands for catalysis or metal-organic frameworks (MOFs). The specific steric and electronic properties imparted by the tert-butyl and amino groups can tune the performance of these materials. For example, substituted benzamides are used in the rational design of selective inactivators for enzymes by creating specific interactions within protein active sites. nih.gov This principle can be extended to the design of highly selective chemical probes for biological research.

Development of Novel Synthetic Reagents and Methodologies

The unique structure of this compound also makes it a subject for the development of new synthetic methods. Reactions involving the activation of C-H bonds adjacent to the existing functional groups or transformations of the amide and amine functionalities in such a sterically defined environment can lead to novel synthetic strategies. Research into transition metal-catalyzed reactions, such as those involving Rh(III), often explores the directing-group ability of amide functionalities to achieve site-selective C-H activation and annulation, creating complex heterocyclic systems. While not specifically citing this compound, these advanced methodologies are applicable to such substituted benzamides for constructing novel molecular frameworks.

Conclusion

4-Amino-N-(tert-butyl)benzamide and its 3-amino isomer are versatile chemical compounds with significant utility in both academic research and industrial applications. Their straightforward synthesis from readily available starting materials, combined with their favorable chemical properties, makes them valuable intermediates for the creation of a wide array of more complex molecules. The extensive research into their derivatives has demonstrated their potential in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, as well as in the burgeoning field of targeted protein degradation. As research continues, these foundational molecules will likely play a continuing role in the discovery of new drugs and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.